2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-N’-[4-(3-thietanyloxy)benzylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of chlorobenzyl, sulfanyl, thietanyloxy, and acetohydrazide groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N’-[4-(3-thietanyloxy)benzylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Chlorobenzyl Intermediate: This step involves the reaction of chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.
Sulfanyl Group Introduction: The chlorobenzyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetohydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the acetohydrazide intermediate.
Thietanyloxy Group Addition: Finally, the acetohydrazide intermediate is reacted with a thietanyloxy compound under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzyl)sulfanyl]-N’-[4-(3-thietanyloxy)benzylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-N’-[4-(3-thietanyloxy)benzylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N’-[4-(3-thietanyloxy)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile: Shares the chlorobenzyl and sulfanyl groups but differs in the rest of the structure.
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide: Similar in having the chlorobenzyl and sulfanyl groups but with different substituents.
Uniqueness
2-[(2-chlorobenzyl)sulfanyl]-N’-[4-(3-thietanyloxy)benzylidene]acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19ClN2O2S2 |
---|---|
Molecular Weight |
407g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H19ClN2O2S2/c20-18-4-2-1-3-15(18)10-25-13-19(23)22-21-9-14-5-7-16(8-6-14)24-17-11-26-12-17/h1-9,17H,10-13H2,(H,22,23)/b21-9+ |
InChI Key |
IRUMDNCFXMOMOM-ZVBGSRNCSA-N |
Isomeric SMILES |
C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Cl |
SMILES |
C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Cl |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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